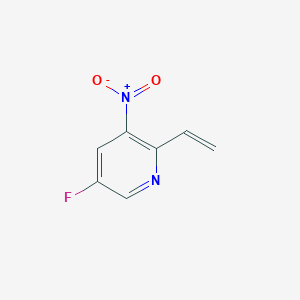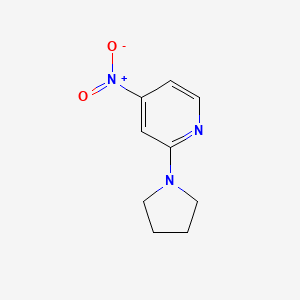
4-Nitro-2-(pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Nitro-2-(pyrrolidin-1-yl)pyridine” is likely a compound that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions of “4-Nitro-2-(pyrrolidin-1-yl)pyridine” would depend on its specific structure and the conditions under which it is reacted. Pyrrolidine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Nitro-2-(pyrrolidin-1-yl)pyridine” would depend on its specific structure. For example, similar compounds like “2-(Pyrrolidin-1-yl)pyridine” are known to be solid .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
914397-51-6 |
|---|---|
Product Name |
4-Nitro-2-(pyrrolidin-1-yl)pyridine |
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-nitro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-3-4-10-9(7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 |
InChI Key |
KSAFZCMOQAVARL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


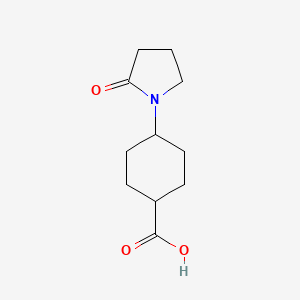
![2-Naphthalenecarboxamide, 1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B8809790.png)

![6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B8809816.png)
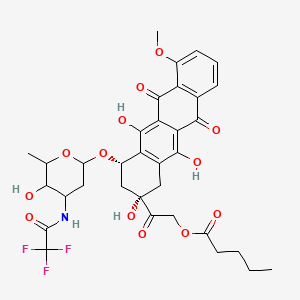


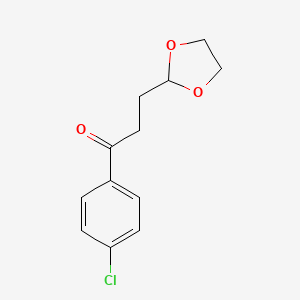
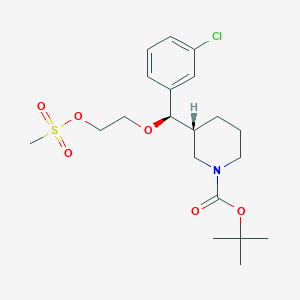
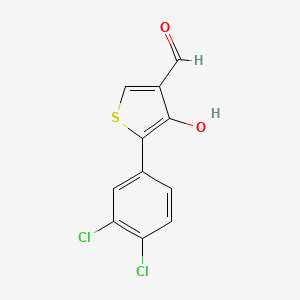
![Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8809856.png)
